molecular formula C28H26N4O3S B2960728 2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenethylacetamide CAS No. 536710-19-7

2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenethylacetamide

Cat. No. B2960728
M. Wt: 498.6
InChI Key: JQAPIYUHHKRDHE-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including an indole ring and a pyrimidine ring. Indole is a bicyclic compound, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Pyrimidine is a six-membered ring with two nitrogen atoms. The presence of these structures may confer certain chemical and biological properties to the compound.


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is likely quite complex. It would be composed of multiple ring structures, including an indole and a pyrimidine ring, connected by various functional groups. The exact structure would need to be determined using techniques such as NMR spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence and position of functional groups, the overall shape and size of the molecule, and the specific atoms present would all influence its properties .

Future Directions

The future directions for research into this compound would likely depend on its intended use and any observed properties or activities. If it shows promise in a particular area, such as medicinal chemistry, further studies could be conducted to optimize its activity and reduce any potential side effects .

properties

IUPAC Name

2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N4O3S/c1-2-35-21-14-12-20(13-15-21)32-27(34)26-25(22-10-6-7-11-23(22)30-26)31-28(32)36-18-24(33)29-17-16-19-8-4-3-5-9-19/h3-15,30H,2,16-18H2,1H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQAPIYUHHKRDHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NCCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenethylacetamide

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